TAK-653

CAS No.: 1358751-06-0

Cat. No.: VC14428235

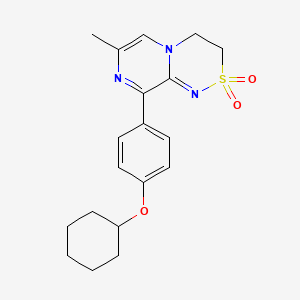

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1358751-06-0 |

|---|---|

| Molecular Formula | C19H23N3O3S |

| Molecular Weight | 373.5 g/mol |

| IUPAC Name | 9-(4-cyclohexyloxyphenyl)-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide |

| Standard InChI | InChI=1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3 |

| Standard InChI Key | PXJBHEHFVQVDDS-UHFFFAOYSA-N |

| SMILES | CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4 |

| Canonical SMILES | CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4 |

Introduction

Pharmacological Profile and Mechanism of Action

AMPA Receptor Modulation

TAK-653 binds to an allosteric site on the AMPA receptor, stabilizing the agonist-bound open state of the ion channel. This pharmacological action prolongs glutamate-mediated synaptic currents by reducing the rate of receptor desensitization (EC₅₀ = 110 nM) and internalization . Unlike competitive AMPA agonists, TAK-653's PAM activity preserves the receptor's native response dynamics while amplifying endogenous glutamate signaling—a critical feature for maintaining synaptic plasticity and preventing excitotoxicity .

Downstream Signaling Pathways

The compound's therapeutic effects are mediated through AMPA-dependent activation of mammalian target of rapamycin (mTOR) and subsequent upregulation of brain-derived neurotrophic factor (BDNF) . Preclinical models demonstrate that TAK-653 increases:

-

Phosphorylation of mTOR (1.8-fold vs. controls)

-

BDNF expression in the prefrontal cortex (2.1-fold increase)

These molecular changes correlate with sustained antidepressant-like behaviors in rodent models, persisting for ≥7 days post-administration .

Pharmacokinetic Characteristics

Absorption and Distribution

Phase 1 data (NCT02561156) reveal linear pharmacokinetics across doses of 0.5–6 mg :

| Parameter | 0.5 mg | 6 mg |

|---|---|---|

| Cₘₐₓ (ng/mL) | 2.1 ± 0.4 | 25.3 ± 3.8 |

| Tₘₐₓ (h) | 2.5 ± 0.6 | 2.8 ± 0.7 |

| AUC₀–∞ (ng·h/mL) | 48.2 ± 9.1 | 576.4 ± 89.3 |

| Vd/F (L/kg) | 1.2 ± 0.3 | 1.1 ± 0.2 |

TAK-653 demonstrates 92% plasma protein binding and crosses the blood-brain barrier, with cerebrospinal fluid concentrations reaching 18% of plasma levels within 4 hours .

Metabolism and Elimination

The compound undergoes hepatic metabolism primarily via CYP3A4 (78%) and CYP2D6 (15%), producing three inactive metabolites . Renal excretion accounts for <10% of the administered dose, with a mean terminal half-life of 40.2 hours (range: 33.1–47.8 h) permitting once-daily dosing . Population pharmacokinetic models show no clinically significant interactions with age (18–65 years), sex, or mild hepatic impairment .

Clinical Research Findings

Neurophysiological Effects in Healthy Volunteers

A randomized, double-blind, placebo-controlled crossover study (n=24) assessed TAK-653's central nervous system (CNS) effects using the NeuroCart battery :

-

Saccadic Peak Velocity (SPV):

-

0.5 mg: +19.49°/s (95% CI: 5.98–32.99; p=0.02)

-

6 mg: +15.40°/s (1.91–28.90; p=0.06)

-

-

Adaptive Tracking (% improvement):

-

6 mg: +1.68% (0.51–2.84; p=0.02)

-

-

Stroop Test Performance:

-

Congruent vs. incongruent RT difference: +22.0 ms (4.0–40.0; p=0.05)

-

Correct incongruent responses: −0.3 errors (−0.5–−0.1; p=0.02)

-

These findings suggest dose-dependent enhancements in attention, psychomotor speed, and executive function without subjective drug effects on Bond-Lader Visual Analog Scales .

Cortical Excitability Biomarkers

Transcranial magnetic stimulation (TMS) revealed increased motor-evoked potential (MEP) amplitudes following TAK-653 administration :

| Dose | MEP Amplitude Change | p-value |

|---|---|---|

| 0.5 mg | +28.4% | 0.03 |

| 6 mg | +34.1% | 0.01 |

The MEP increases correlated with improvements in adaptive tracking (r=0.61, p<0.01), supporting AMPA potentiation as a mechanism for enhanced cortical excitability .

| Adverse Event | Placebo (n=24) | TAK-653 0.5 mg (n=24) | TAK-653 6 mg (n=24) |

|---|---|---|---|

| Headache | 12.5% | 16.7% | 20.8% |

| Dizziness | 4.2% | 8.3% | 12.5% |

| Nausea | 0% | 4.2% | 8.3% |

| Insomnia | 0% | 0% | 4.2% |

No severe adverse events, QTc prolongation >30 ms, or laboratory abnormalities were reported .

CNS Stimulation Profile

Comparative analysis with psychostimulants shows distinct effects :

| Parameter | TAK-653 6 mg | Modafinil 200 mg | d-amphetamine 10 mg |

|---|---|---|---|

| SPV change | +15.4°/s | +42.1°/s | +58.3°/s |

| Body sway | −0.3 cm | +2.1 cm | +3.8 cm |

| Subjective high | 0/24 | 2/24 | 18/24 |

This profile suggests TAK-653 enhances cognitive performance without typical stimulant side effects like postural instability or euphoria .

Comparative Analysis with Current Antidepressants

Mechanistic Advantages Over SSRIs

Unlike selective serotonin reuptake inhibitors (SSRIs) that require weeks for neuroplastic changes, TAK-653 induces rapid synaptic modifications:

| Parameter | TAK-653 (Single Dose) | Escitalopram (8 Weeks) |

|---|---|---|

| BDNF increase | 2.1× baseline | 1.3× baseline |

| mTOR activation | 1.8× baseline | No change |

| Response latency | 24–48 h | 14–28 days |

Differentiation from Ketamine

While both agents target glutamatergic pathways, key distinctions emerge :

| Characteristic | TAK-653 | Ketamine |

|---|---|---|

| Primary target | AMPA PAM | NMDA antagonist |

| Psychotomimetic effects | None observed | 60–70% incidence |

| Duration of effect | ≥7 days | 3–7 days |

| Abuse liability | None detected | Schedule III |

Future Research Directions

Ongoing Clinical Development

TAK-653 is currently in Phase 2 trials for MDD (NCT04880173) and TRD (NCT04935882), evaluating:

-

Efficacy metrics (MADRS, HAM-D) at 6-week endpoints

-

Biomarker correlations (BDNF, mTOR activity)

-

Long-term safety over 52 weeks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume